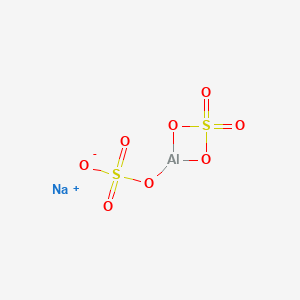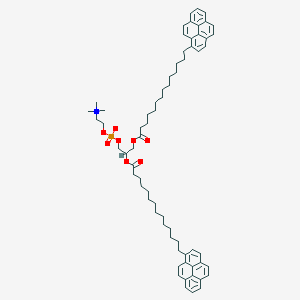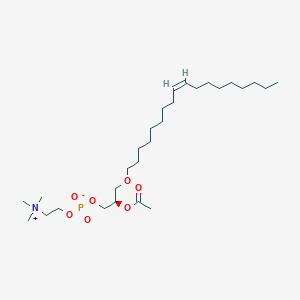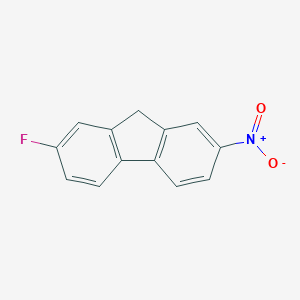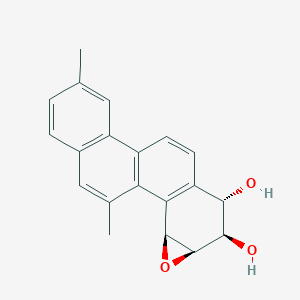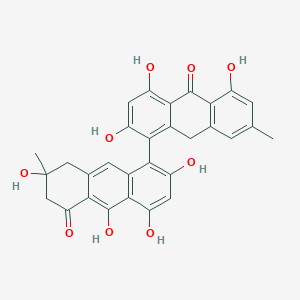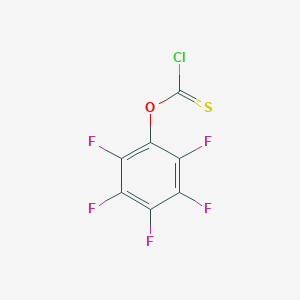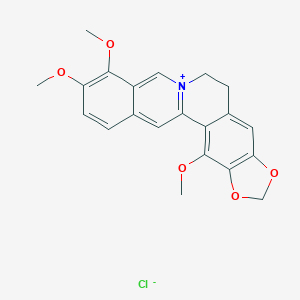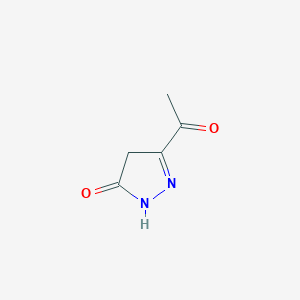![molecular formula C7H7NO B161499 4-Methyl-4h-furo[3,2-b]pyrrole CAS No. 132120-22-0](/img/structure/B161499.png)
4-Methyl-4h-furo[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4h-furo[3,2-b]pyrrole (MFP) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. MFP is a cyclic pyrrole that contains a furan ring fused to a pyrrole ring with a methyl group attached to the pyrrole ring. This molecule has shown promising results in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells and bacteria. 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-4h-furo[3,2-b]pyrrole has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes involved in cancer progression. In bacterial cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit cell growth, induce cell death, and disrupt bacterial DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its relatively simple synthesis method, its potential as a versatile building block for the synthesis of other compounds, and its potential as a therapeutic agent for various diseases. However, the limitations of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its low solubility in water, its potential toxicity, and the lack of a complete understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 4-Methyl-4h-furo[3,2-b]pyrrole. One potential direction is the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole derivatives with improved solubility and bioavailability for use in medicinal chemistry. Another potential direction is the development of 4-Methyl-4h-furo[3,2-b]pyrrole-based materials for use in electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole can be achieved through various methods, including the reaction of furan with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of furan with a pyrrole derivative in the presence of a palladium catalyst. However, the most commonly used method for the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole is the reaction of 4-methylpyrrole with furan in the presence of a strong acid catalyst such as trifluoroacetic acid.
Aplicaciones Científicas De Investigación
4-Methyl-4h-furo[3,2-b]pyrrole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit biological activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Methyl-4h-furo[3,2-b]pyrrole has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been studied for its potential as an antibacterial agent, as it has been shown to exhibit activity against both gram-positive and gram-negative bacteria.
Propiedades
Número CAS |
132120-22-0 |
|---|---|
Nombre del producto |
4-Methyl-4h-furo[3,2-b]pyrrole |
Fórmula molecular |
C7H7NO |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
4-methylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C7H7NO/c1-8-4-2-7-6(8)3-5-9-7/h2-5H,1H3 |
Clave InChI |
NCZRISKQRHFNSG-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CO2 |
SMILES canónico |
CN1C=CC2=C1C=CO2 |
Sinónimos |
4H-Furo[3,2-b]pyrrole,4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



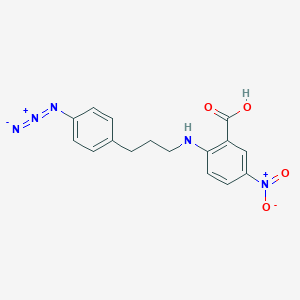

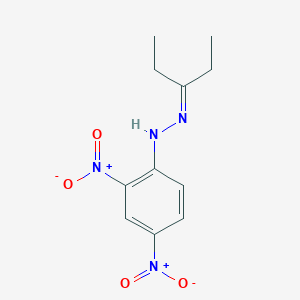
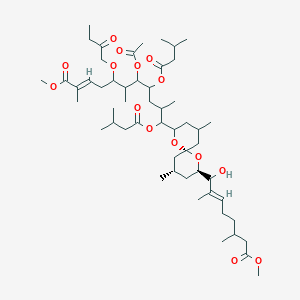
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
